Cas no 91-88-3 (2-(N-Ethyl-m-toluidino)ethanol)

2-(N-Ethyl-m-toluidino)ethanol is a tertiary amine derivative with applications in organic synthesis and specialty chemical formulations. Its structure, featuring both an aromatic toluidine group and a hydroxyl-containing ethylamino side chain, provides versatility as an intermediate in the production of dyes, pharmaceuticals, and functional materials. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in reaction systems requiring controlled basicity or nucleophilicity. Its balanced lipophilic-hydrophilic properties make it suitable for applications where tailored solubility or reactivity is required. The ethyl and hydroxyl substituents contribute to its stability and reactivity profile, enabling selective transformations in synthetic pathways.
2-(N-Ethyl-m-toluidino)ethanol structure
91-88-3 structure
Product Name:2-(N-Ethyl-m-toluidino)ethanol
CAS No:91-88-3
MF:C11H17NO
MW:179.258783102036
MDL:MFCD00002849
CID:34621
PubChem ID:24847845
Update Time:2025-05-19

2-(N-Ethyl-m-toluidino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethyl(m-tolyl)amino)ethanol
    • N-Ethyl-N-(2-hydroxyethyl)-m-toluidine
    • 2-(N-ethyl-meta-toluidino)ethanol
    • 2-(N-Ethyl-m-Toluidino)Ethanol
    • N-Ethyl-N-2-hydroxyethyl-m-toluidine
    • 2-(N-ethyl-3-methylanilino)ethanol
    • 2-(N-Ethyl-m-toluidino)ethano
    • Ethanol, 2-[ethyl(3-methylphenyl)amino]-
    • Emery 5714
    • ETHANOL, 2-(N-ETHYL-m-TOLUIDINO)-
    • n-Ethyl-n-hydroxyethyl-m-toluidine
    • N-Ethyl-N-hydroxyethyl-meta-toluidine
    • N-Hydroxyethyl-N-ethyl-m-toluidine
    • 1ALR5X8R8W
    • 2-[ethyl(3-methylphenyl)amino]ethan-1-ol
    • Ethanol, 2-(ethyl(3-methylphenyl)amino)-
    • KRNUKKZDGDAW
    • 2-[Ethyl(3-methylphenyl)amino]ethanol (ACI)
    • Ethanol, 2-(N-ethyl-m-toluidino)- (6CI, 7CI, 8CI)
    • 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline
    • N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline
    • N-Ethyl-N-(β-hydroxyethyl)-m-toluidine
    • NSC 89746
    • 2-(N-Ethyl-m-toluidino)ethanol
    • MDL: MFCD00002849
    • Inchi: 1S/C11H17NO/c1-3-12(7-8-13)11-6-4-5-10(2)9-11/h4-6,9,13H,3,7-8H2,1-2H3
    • InChI Key: KRNUKKZDGDAWBF-UHFFFAOYSA-N
    • SMILES: OCCN(CC)C1C=C(C)C=CC=1
    • BRN: 2091653

Computed Properties

  • Exact Mass: 179.13100
  • Monoisotopic Mass: 179.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 23.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Pale yellow liquid
  • Density: 1.019 g/mL at 25 °C(lit.)
  • Melting Point: -19 ºC
  • Boiling Point: 147°C/8mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.555(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 23.47000
  • LogP: 1.81360
  • Solubility: Soluble in benzene

2-(N-Ethyl-m-toluidino)ethanol Security Information

  • Symbol: GHS05 GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-41
  • Safety Instruction: S26-S39-S37/39
  • RTECS:KL1320000
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
  • Risk Phrases:R22; R36/37/38

2-(N-Ethyl-m-toluidino)ethanol Customs Data

  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(N-Ethyl-m-toluidino)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-(N-Ethyl-m-toluidino)ethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Catalysts: Zinc chloride
Reference
Preparation of N-alkyl-N-hydroxyalkylanilines
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Benzenesulfonic acid, 4-methyl-, zinc salt (2:1)
Reference
Manufacture of N-substituted-N-hydroxyalkylanilines
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 0.3 - 0.5 MPa, 135 °C
Reference
Preparation method of high-purity N-ethyl-N-hydroxyethyl-m-toluidine from N-ethyl-m-toluidine, ethylene oxide and ethylene carbonate via two-stage hydroxyethylation
, China, , ,

Production Method 4

Reaction Conditions
Reference
New technique for production of 3-methyl-N-ethyl-N-(β-hydroxyethyl)aniline
Hua, Ping; Wu, Aidong; Wu, Yanfu, Xiandai Huagong, 1996, 16(4), 31-32

Production Method 5

Reaction Conditions
Reference
N,N-Disubstituted anilines
, Japan, , ,

Production Method 6

Reaction Conditions
Reference
N-Alkyl-N-(β-hydroxyethyl)anilines
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
N-Alkyl-N-(β-hydroxyethyl)aniline derivatives
, Japan, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Study on synthesis of color developer CD-4
Hua, Ping; Sha, Zhaolin, Xiandai Huagong, 2000, 20(8), 44-45

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate
Reference
Synthesis of N-hydroxyalkyltoluidines
Xie, Hongwu; Hu, Zonghua, Huaxue Shiji, 1993, 15(6),

Production Method 10

Reaction Conditions
1.1 Catalysts: Magnesium hydroxide ;  rt → 200 °C
1.2 24 h, 200 °C
Reference
Synthesis method of N-ethyl-N-hydroxyethyl-m-toluidine
, China, , ,

Production Method 11

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; Priewisch, B., Science of Synthesis, 2007, 31, 1321-1360

Production Method 12

Reaction Conditions
Reference
Preparation of N-ethyl-N-(2-hydroxyethyl)aniline as a dye intermediate
, German Democratic Republic, , ,

Production Method 13

Reaction Conditions
Reference
Atmospheric catalytic synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine
He, Fenxia, Xiandai Huagong, 1998, 18(5), 33-34

Production Method 14

Reaction Conditions
Reference
Removal of unreacted alkylene oxides from N-substituted-N-2-hydroxyalkylaniline mixtures
, Japan, , ,

Production Method 15

Reaction Conditions
Reference
Preparation of N,N-disubstituted anilines
, Japan, , ,

Production Method 16

Reaction Conditions
Reference
Preparation of N-ethyl-N-hydroxyethyl-m-toluidine
, German Democratic Republic, , ,

Production Method 17

Reaction Conditions
Reference
Preparation of N-alkyl-N-(hydroxyalkyl)anilines and analogs
, Japan, , ,

Production Method 18

Reaction Conditions
Reference
N-Alkoxyethyl-aniline derivatives
, Japan, , ,

2-(N-Ethyl-m-toluidino)ethanol Raw materials

2-(N-Ethyl-m-toluidino)ethanol Preparation Products

2-(N-Ethyl-m-toluidino)ethanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Purity:99%
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:91-88-3)
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-88-3)2-(N-Ethyl-m-toluidino)ethanol
Order Number:LE24968987
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-(N-Ethyl-m-toluidino)ethanol

Professional Introduction to 2-(N-Ethyl-m-toluidino)ethanol (CAS No. 91-88-3)

2-(N-Ethyl-m-toluidino)ethanol, with the chemical formula C10H15N2O, is a significant compound in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 91-88-3, has garnered attention due to its versatile applications in biochemical assays and as an intermediate in synthetic chemistry. The structural motif of N-ethyl-m-toluidine attached to an ethanol moiety imparts unique reactivity, making it a valuable tool in various scientific investigations.

The compound’s molecular structure consists of a phenolic backbone substituted with an ethyl group at the nitrogen position and a methyl group at the meta position relative to the amino group. This configuration enhances its solubility in polar organic solvents, facilitating its use in aqueous-based biochemical systems. The presence of both aromatic and aliphatic components contributes to its stability under moderate conditions, though it is sensitive to strong oxidizing agents and prolonged UV exposure.

In recent years, 2-(N-Ethyl-m-toluidino)ethanol has found extensive application in the development of chemiluminescent probes for cellular studies. Its ability to participate in oxidation-reduction reactions makes it an effective component in luminescent assays, particularly when coupled with enzymes such as horseradish peroxidase. Researchers have leveraged this property to develop highly sensitive detection methods for biomolecules like hydrogen peroxide and glucose, which are critical indicators of metabolic activity in biological systems.

Moreover, the compound has been utilized as a precursor in the synthesis of more complex pharmacophores. Its N-ethylated aromatic ring serves as a scaffold for further functionalization, enabling the creation of derivatives with enhanced binding affinity or selectivity for target proteins. This has been particularly relevant in drug discovery initiatives aimed at modulating enzyme activity or receptor interactions. For instance, modifications of the ethanol side chain have been explored to improve pharmacokinetic properties, such as bioavailability and tissue distribution.

Recent advancements in computational chemistry have further highlighted the potential of 2-(N-Ethyl-m-toluidino)ethanol as a model compound for studying molecular interactions. Molecular dynamics simulations have revealed insights into its binding dynamics with metal ions and nucleophiles, providing a foundation for rational drug design. These studies have underscored the importance of subtle structural variations—such as the position of substituents—in influencing overall reactivity and stability.

The pharmaceutical industry has also shown interest in this compound due to its role as an intermediate in antihistamine and anti-inflammatory drug formulations. While not a therapeutic agent itself, its derivatives contribute to the efficacy of several medications by enhancing their metabolic pathways or reducing side effects. The synthesis of these derivatives often involves catalytic processes that highlight the compound’s compatibility with modern green chemistry principles, minimizing waste and energy consumption.

In academic research, 2-(N-Ethyl-m-toluidino)ethanol has been employed to investigate oxidative stress mechanisms in cellular environments. Its redox-active nature allows it to act as both an oxidant and reductant, depending on cellular conditions. This dual functionality has been exploited to develop assays that measure oxidative damage markers, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are indicative of pathological conditions like inflammation or neurodegeneration.

The compound’s role in material science is another emerging area of interest. Researchers have explored its incorporation into conductive polymers and organic semiconductors due to its electron-donating properties. These materials are foundational for next-generation electronic devices, including flexible displays and photovoltaic cells. The ability to fine-tune electrical conductivity through structural modifications makes 2-(N-Ethyl-m-toluidino)ethanol a promising candidate for advanced material engineering applications.

Eco-friendly considerations have driven efforts to optimize synthetic routes for 91-88-3, emphasizing solvent recovery and catalytic efficiency. Continuous flow chemistry has emerged as a particularly effective approach, allowing for scalable production while reducing environmental impact. Such innovations align with global trends toward sustainable manufacturing practices within the chemical industry.

The future prospects for 2-(N-Ethyl-m-toluidino)ethanol are bright, with ongoing research exploring novel applications in nanotechnology and biomedicine. Its adaptability as a molecular building block ensures continued relevance across multiple disciplines. As synthetic methodologies evolve, expect further refinements in purity standards and process scalability, reinforcing its position as an indispensable reagent in modern chemical research.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-88-3)2-(N-Ethyl-m-toluidino)ethanol
sfd16555
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:91-88-3)
SFD1983
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email